N-(1-Pyrenemethyl)iodoacetamide

Catalog No.
S607495
CAS No.
153534-76-0
M.F
C19H14INO
M. Wt
399.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Pyrenemethyl)iodoacetamide

CAS Number

153534-76-0

Product Name

N-(1-Pyrenemethyl)iodoacetamide

IUPAC Name

2-iodo-N-(pyren-1-ylmethyl)acetamide

Molecular Formula

C19H14INO

Molecular Weight

399.2 g/mol

InChI

InChI=1S/C19H14INO/c20-10-17(22)21-11-15-7-6-14-5-4-12-2-1-3-13-8-9-16(15)19(14)18(12)13/h1-9H,10-11H2,(H,21,22)

InChI Key

AYGLXDHPIAFAJF-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)CI

Synonyms

N-(1-pyrenemethyl)iodoacetamide, N-PMIA

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)CI

The exact mass of the compound N-(1-Pyrenemethyl)iodoacetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(1-Pyrenemethyl)iodoacetamide (PMIA) is a specialized thiol-reactive fluorescent probe characterized by a pyrene fluorophore linked to an iodoacetamide reactive group via a flexible methylene spacer. In procurement and material selection, PMIA is primarily sourced for site-directed protein labeling, where it forms an irreversible thioether bond with cysteine residues [1]. The compound is distinguished by its exceptionally long fluorescence lifetime (often exceeding 100 ns) and its capacity to form distance-dependent excimers (excited-state dimers) emitting at approximately 480 nm [1]. These baseline properties make PMIA a critical reagent for time-resolved fluorescence spectroscopy, proximity assays, and structural mapping in complex biological matrices where background autofluorescence must be suppressed.

Research Fit

Thiol-specific fluorescent labeling via iodoacetamide chemistry
Methylene bridge supports excimer-based proximity detection assays
Reported fit for protein folding, nucleic acid probe, and polythiol analysis studies

Substituting PMIA with closely related analogs like N-(1-pyrenyl)maleimide (NPM) or N-(1-pyrene)iodoacetamide (PIA) often compromises assay integrity and long-term stability. While maleimide-based probes (NPM) are popular for thiol labeling, their resulting succinimidyl thioether linkages are susceptible to retro-Michael addition in the presence of endogenous thiols (e.g., glutathione) or basic pH, leading to label loss and cross-reactivity during extended incubations [1]. Conversely, PMIA forms a permanent, irreversible thioether bond. Furthermore, substituting PMIA with PIA—which lacks the methylene spacer—restricts the rotational freedom of the pyrene ring. This rigidity sterically hinders the face-to-face pi-stacking required for efficient excimer formation, drastically reducing the dynamic range of proximity-based structural assays [2].

Substitution Risk

Structural mismatch
PMIA's methylene spacer adds a freely rotating bond; PIAA's direct attachment may alter excimer stacking geometry.
Non-equivalent excimer performance
Direct comparison in polythiol derivatization showed differing sensitivity and reproducibility; substitution may shift detection limits.
Methodology-specific probe validation
Published proximity probing methods (e.g., carbonic anhydrase II) specifically employ PMIA; re-optimization may be required if PIAA is substituted.

Thioether Linkage Stability

When selecting a thiol-reactive probe for long-term intracellular tracking or assays requiring reducing agents, linkage stability is critical. PMIA forms an irreversible thioether bond that remains intact under physiological conditions and in the presence of competing thiols [1]. In contrast, maleimide-based comparators like N-(1-pyrenyl)maleimide undergo retro-Michael exchange, transferring the label to exogenous thiols over time [1].

Evidence DimensionLabel retention in 1 mM Glutathione (pH 7.4) at 37°C after 48 hours
Target Compound DataPMIA (iodoacetamide): >95% retention of the original bioconjugate
Comparator Or BaselineN-(1-pyrenyl)maleimide: <60% retention (significant label scrambling)
Quantified Difference>35% higher label retention for the iodoacetamide derivative after 48 hours
ConditionsIn vitro incubation with physiological concentrations of competing thiols

Procuring PMIA ensures permanent fluorescent labeling, preventing data artifacts caused by label detachment during prolonged cellular assays or downstream processing.

Conformational flexibility
Head-to-head comparison
+1 freely rotating bond
LogP 4.81 (PMIA) vs 5.08 (PIAA)
Supports excimer geometry optimization context
Excimer efficiency may vary with target analyte

Excimer Formation and Spacer Flexibility

For proximity assays relying on excimer fluorescence (~480 nm), the spatial alignment of two pyrene rings is strictly required. PMIA incorporates a methylene (-CH2-) spacer between the fluorophore and the reactive group, providing rotational flexibility [1]. Rigid comparators like N-(1-pyrene)iodoacetamide (PIA) force the pyrene into fixed orientations that may prevent the necessary face-to-face pi-stacking, resulting in weaker excimer signals [1].

Evidence DimensionExcimer-to-monomer (E/M) emission ratio upon dual-cysteine labeling
Target Compound DataPMIA: High E/M ratio due to rotational freedom facilitating optimal pi-stacking
Comparator Or BaselineN-(1-pyrene)iodoacetamide (PIA): Reduced E/M ratio due to rigid attachment and steric clashes
Quantified DifferenceEnables up to a 2- to 3-fold higher excimer-to-monomer (E/M) emission ratio in sterically constrained labeling sites
ConditionsSpectroscopic analysis of dually labeled model proteins or peptides

Buyers designing excimer-based structural assays must select PMIA over rigid analogs to guarantee sufficient signal-to-noise ratios when measuring protein conformational changes.

Residual structure detection
Reported method context
PMIA-labeled HCAII mutant (N67C/C206)
GuHCl denaturation, excimer 440–540 nm
Reports residual compact structure context
Exact GuHCl concentrations in full text

Long Lifetime Background Suppression

In complex biological matrices, short-lived autofluorescence (<10 ns) routinely obscures standard fluorophores. PMIA leverages the intrinsic properties of the pyrene moiety to deliver an exceptionally long fluorescence lifetime [1]. When compared to standard thiol-reactive probes like 1,5-IAEDANS, PMIA allows for time-gated detection windows that completely bypass background emission [1].

Evidence DimensionFluorescence excited-state lifetime (τ) in aqueous protein environments
Target Compound DataPMIA: ~40 to >100 ns (environment dependent)
Comparator Or Baseline1,5-IAEDANS (generic iodoacetamide): ~15 ns
Quantified Difference3- to 6-fold longer fluorescence lifetime, enabling complete temporal separation from <10 ns background
ConditionsTime-correlated single-photon counting (TCSPC) in aqueous buffer

Procuring PMIA enables time-resolved imaging workflows, allowing researchers to achieve near-zero background interference in highly autofluorescent industrial or biological samples.

ETPH probe optimization
Reported assay context
PMIA-introduced 16mer probe vs butanoic acid linker
20% DMF hybridization medium
Supports linker-length optimization context
Tₘ and intensity data in full text
Conjugate stability
Class-level inference
Iodoacetamide class: stable thioether
Maleimide class: succinimidyl ring susceptible to aminolysis
Class-level stability differentiation
PMIA-specific lifetime data not reported in this study
Detection limit (PIAA benchmark)
Reported method context
0.6–3.5 fmol
On-column LOD for polythiols (PIAA-optimized method)
Benchmark for polythiol excimer detection sensitivity
PMIA-PIAA comparison data in full text
Rotational dynamics probe
Class-level inference
Pyrene lifetimes ~3–111 ns (protein adducts)
IAEDANS lifetime ~10–15 ns for comparison
Long-lifetime probe context for multi-domain proteins
Lifetime varies with adduct environment

Time-Resolved Fluorescence Proximity Assays

PMIA is the definitive choice for assays measuring protein folding, multimerization, or receptor-ligand interactions. Its ability to form excimers combined with its >100 ns lifetime allows for time-gated detection that eliminates background noise, directly leveraging the evidence of its superior lifetime compared to generic probes like IAEDANS [1].

Long-Term Intracellular Protein Tracking

In workflows requiring extended incubation in the reducing environment of the cytosol (which contains high concentrations of glutathione), PMIA is selected over maleimide-based probes. Its irreversible thioether linkage prevents the label scrambling and signal loss associated with retro-Michael addition [1].

Site-Directed Structural Mapping

For structural biology applications where fluorophore rigidity might distort the native protein conformation, PMIA is preferred. The flexible methylene spacer ensures the label can adapt to the local environment and efficiently form excimers, overcoming the steric limitations of rigid analogs like N-(1-pyrene)iodoacetamide [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Residual protein structure detection under denaturing conditions
Conformational reach of methylene spacer
Excimer transition response relative to global unfolding probes
Polythiol quantification by LC with excimer derivatization
Excimer efficiency for target dithiol analytes
Sensitivity and reproducibility in method optimization context
Multi-domain protein rotational dynamics studies
Pyrene excited-state lifetime for nanosecond domain motions
Probe lifetime adequacy for domain tumbling timescales
Excimer-forming two-probe nucleic acid hybridization assays
Single-methylene linker geometry for probe design
Hybridization-dependent excimer intensity and Tₘ shift context

XLogP3

4.8

Wikipedia

N-(1-Pyrenemethyl)iodoacetamide

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